molecular formula C13H24N2O3 B2407171 Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate CAS No. 2418658-99-6

Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate

Cat. No.: B2407171
CAS No.: 2418658-99-6
M. Wt: 256.346
InChI Key: QNBZEFVVMNMJNO-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate is a chemical building block designed for research and development applications, particularly in medicinal chemistry. This compound features a piperidine ring, a common nitrogen-containing heterocycle in pharmaceuticals, protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone in modern organic synthesis, serving as a critical protecting group for amines that allows for selective reactions to be carried out elsewhere on the molecule before being removed under mild acidic conditions . The integration of an oxetane ring in its structure is a strategic modification often explored in drug discovery. Oxetanes are known to influence the physicochemical properties of a molecule, potentially improving its metabolic stability, solubility, and lipophilicity. Compounds with piperidine and oxetane motifs are of significant interest in the construction of novel therapeutic agents. Piperidine rings are a fundamental scaffold found in Active Pharmaceutical Ingredients (APIs) targeting a range of conditions . Similarly, the oxetane moiety is increasingly utilized in medicinal chemistry to fine-tune drug properties. As a research chemical, this compound is intended for use as a synthetic intermediate in the discovery and development of new pharmaceutical entities. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet prior to use.

Properties

IUPAC Name

tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-13(8-17-9-13)10-4-6-14-7-5-10/h10,14H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBZEFVVMNMJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, bases like sodium hydride (NaH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate exhibit significant antimicrobial properties. A study focused on the compound's efficacy against various Gram-positive and Gram-negative bacteria, revealing that it can inhibit the growth of multi-drug resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm) .

Data Table: Antimicrobial Efficacy

Bacterial Strain Minimum Inhibitory Concentration (µg/mL)
Methicillin-resistant Staphylococcus aureus0.78 - 3.125
Vancomycin-resistant Enterococcus faecium0.78 - 3.125

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Research indicates that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Case Study: Neuroprotection
A study demonstrated that this compound significantly reduced cell death in astrocytes exposed to amyloid beta peptides, indicating its potential role in protecting against neurotoxicity associated with Alzheimer's .

Inhibition of Enzymatic Activity

This compound has shown promise as an inhibitor of enzymes linked to various metabolic pathways. Specifically, it has been identified as an inhibitor for β-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease .

Data Table: Enzyme Inhibition Studies

Enzyme Inhibition (%) at 10 µM Concentration
β-secretase28.4
Acetylcholinesterase26.5

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a role in cancer therapy .

Case Study: Cytotoxicity Against Cancer Cells
In vitro assays revealed that this compound exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Hydroxyl () and methoxy () groups enhance polarity and solubility, whereas dimethyl () or methyl () groups increase hydrophobicity, affecting membrane permeability.

Physicochemical Properties

  • Stability : The tert-butyl carbamate group is hydrolytically stable under physiological conditions, a trait shared across analogs (e.g., ).
  • Stereochemistry : Chiral centers in compounds like tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate () highlight the importance of stereochemistry in receptor binding, a factor that may apply to the target compound’s oxetane configuration.

Biological Activity

Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate (CAS No. 73874-95-0) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.28 g/mol
  • InChI Key : CKXZPVPIDOJLLM-UHFFFAOYSA-N
  • Boiling Point : Not available
  • Solubility : High gastrointestinal absorption and blood-brain barrier permeability indicate significant bioavailability.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be categorized as follows:

  • Antimicrobial Activity :
    • This compound has been screened against various Gram-positive and Gram-negative bacteria, showing promising antimicrobial properties. Its derivatives have been optimized for enhanced efficacy against multidrug-resistant strains, addressing the urgent need for new antibiotics in clinical settings .
  • Neuroprotective Effects :
    • Recent studies indicate that derivatives of this compound can protect astrocytes from amyloid-beta-induced toxicity, which is significant in the context of Alzheimer's disease. The compound demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-α and free radicals in cell cultures .
  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit β-secretase and acetylcholinesterase, both critical enzymes involved in the pathophysiology of Alzheimer's disease. In vitro studies revealed an IC50 value of 15.4 nM for β-secretase inhibition, indicating potent activity .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
NeuroprotectiveReduces TNF-α and free radicals in astrocytes
Enzyme Inhibitionβ-secretase (IC50 = 15.4 nM), Acetylcholinesterase

Case Studies

  • Neuroprotection in Alzheimer's Disease Models :
    • A study evaluated the protective effects of a derivative compound (M4) against amyloid-beta-induced astrocyte death. Results indicated that M4 significantly reduced cell death and inflammation markers compared to control groups, although it showed limited efficacy in vivo compared to established treatments like galantamine .
  • Antimicrobial Efficacy Against Resistant Strains :
    • In a screening study, this compound was tested against a panel of clinically relevant bacterial strains. The results highlighted its potential as a lead compound for further development into a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl carbamate derivatives with piperidine-oxetane scaffolds?

  • Methodological Answer : Synthesis optimization requires precise control of fluorination steps (e.g., using DAST for regioselective fluorination) and carbamate coupling conditions. Reaction temperatures should be maintained below -10°C during fluorination to minimize side reactions, and anhydrous solvents (e.g., THF or DCM) are critical for yield improvement. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate stereoisomers .

Q. How can researchers confirm the stereochemical configuration of tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving stereochemistry. Alternatively, NOESY NMR can identify spatial proximities between protons on the piperidine and oxetane rings. Computational modeling (DFT calculations) may supplement experimental data .

Q. What analytical techniques are most effective for characterizing impurities in this compound?

  • Methodological Answer : LC-MS with high-resolution mass spectrometry (HRMS) identifies low-abundance impurities, while ¹H/¹³C NMR with DEPT-135 experiments differentiates carbamate and oxetane signals. For chiral impurities, chiral HPLC using columns like Chiralpak IA/IB is recommended .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of the carbamate moiety in cross-coupling reactions?

  • Methodological Answer : The tert-butyl group acts as a steric shield, slowing nucleophilic attack on the carbamate carbonyl. Electronic effects can be probed via Hammett studies by substituting tert-butyl with smaller groups (e.g., methyl). Reaction kinetics monitored by in situ IR spectroscopy reveal rate differences in deprotection or transesterification reactions .

Q. What strategies address contradictory crystallographic and computational data regarding the compound’s conformation?

  • Methodological Answer : Discrepancies often arise from crystal packing forces vs. gas-phase DFT models. Use variable-temperature XRD to assess conformational flexibility. Compare multiple crystal forms (polymorphs) and validate with molecular dynamics simulations in explicit solvent .

Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Surface plasmon resonance (SPR) measures binding kinetics to immobilized enzymes. Pair this with mutagenesis studies (e.g., alanine scanning) to identify critical residues. Competitive inhibition assays using fluorogenic substrates quantify IC₅₀ values under varying pH/temperature conditions .

Q. What synthetic routes minimize racemization during the introduction of chiral centers in the piperidine-oxetane core?

  • Methodological Answer : Use Mitsunobu conditions for stereospecific oxetane formation, and avoid strong bases during carbamate coupling. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipase-mediated hydrolysis) can enhance enantiomeric excess .

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